molecular formula C18H34O3 B3193348 Tetradecyl acetoacetate CAS No. 70938-05-5

Tetradecyl acetoacetate

Cat. No.: B3193348
CAS No.: 70938-05-5
M. Wt: 298.5 g/mol
InChI Key: FUCMCKCYPNPVSS-UHFFFAOYSA-N
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Description

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. ucla.edu This structural arrangement confers unique reactivity upon these molecules, making them versatile intermediates in a wide array of organic transformations. fiveable.me The presence of acidic α-hydrogens allows for the formation of enolates, which can act as nucleophiles in various carbon-carbon bond-forming reactions. aklectures.com

Tetradecyl acetoacetate (B1235776), with its 14-carbon alkyl chain, is a prominent member of the long-chain β-keto ester family. The general reactivity of β-keto esters is well-established and includes reactions such as alkylation, hydrolysis, and decarboxylation to form ketones. aklectures.com The Claisen condensation is a classic method for the synthesis of β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. libretexts.org

The chemical properties of tetradecyl acetoacetate are influenced by both its reactive β-keto ester functionality and its long alkyl chain. The latter imparts significant lipophilicity to the molecule, influencing its solubility and potential applications in areas requiring surface activity or miscibility with nonpolar media.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₃₄O₃
Molecular Weight 298.46 g/mol
CAS Number 33643-26-6
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results

Significance in Contemporary Organic Synthesis

The versatility of β-keto esters makes them crucial building blocks in modern organic synthesis. fiveable.me They serve as precursors for a diverse range of molecular architectures, including heterocyclic compounds and complex natural products. The reactivity of the β-keto ester moiety allows for its participation in a variety of named reactions that are fundamental to synthetic organic chemistry.

One such reaction is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) to construct dihydropyridine (B1217469) rings. wikipedia.orgscribd.comorganic-chemistry.org These dihydropyridines can be subsequently oxidized to form substituted pyridines. organic-chemistry.org The use of long-chain β-keto esters like this compound in this synthesis would lead to pyridines with long alkyl substituents, potentially influencing their physical and biological properties.

Another significant transformation involving β-keto esters is the Japp-Klingemann reaction . This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts. wikipedia.orgnumberanalytics.com The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis to produce indoles. wikipedia.org The Japp-Klingemann reaction is a powerful tool for the construction of carbon-nitrogen bonds and the synthesis of various nitrogen-containing heterocycles. nibs.ac.cnsynarchive.com

Furthermore, β-keto esters are key substrates in Michael addition reactions , where an enolate derived from the β-keto ester adds to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a fundamental method for the formation of carbon-carbon bonds in a 1,4-fashion. The long alkyl chain of this compound could influence the stereochemical outcome and reaction kinetics of such additions.

Overview of Key Research Areas Pertaining to Long-Chain Acetoacetate Esters

Research involving long-chain acetoacetate esters like this compound spans several areas of organic and applied chemistry.

One area of focus is their synthesis . Enzymatic transesterification has emerged as a green and efficient method for the preparation of various acetoacetate esters. google.comgoogle.comrsc.org For instance, lipase-catalyzed transesterification of ethyl acetoacetate with long-chain alcohols can produce the corresponding long-chain acetoacetate esters. rsc.org This enzymatic approach offers high selectivity and mild reaction conditions.

The application of these esters as additives and in materials science is another active research area. For example, alkyl acetoacetates have been investigated for their ability to improve the lubricity of diesel fuels. researchgate.net Aluminum tris(tetradecylacetoacetate) has been synthesized and studied as a latent catalyst in the curing of epoxy resins. scientific.net The long alkyl chain in these molecules can impart desirable properties such as increased solubility in nonpolar matrices and surface-active behavior.

Furthermore, long-chain acetoacetate esters are valuable intermediates in the synthesis of complex organic molecules . The reactivity of the β-keto ester group allows for a variety of chemical modifications, while the long alkyl chain can be a key structural element in the target molecule. For example, they can be used in the synthesis of substituted malonates, which are themselves versatile synthetic intermediates. researchgate.net The development of new synthetic methodologies utilizing the unique properties of long-chain β-keto esters continues to be an area of interest for organic chemists.

Properties

CAS No.

70938-05-5

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

tetradecyl 3-oxobutanoate

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h3-16H2,1-2H3

InChI Key

FUCMCKCYPNPVSS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(=O)C

Other CAS No.

70938-05-5

Origin of Product

United States

Chemical Reactivity and Transformation of Tetradecyl Acetoacetate

Electrophilic and Nucleophilic Reactions at the Active Methylene (B1212753) Group

The methylene group (-CH2-) situated between the two carbonyl groups of tetradecyl acetoacetate (B1235776) is particularly reactive due to the electron-withdrawing nature of the adjacent acetyl and ester functionalities. This positioning significantly increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in reactions with various electrophiles.

One of the most significant reactions at the active methylene group is alkylation . In the presence of a suitable base, such as an alkoxide, the enolate of tetradecyl acetoacetate can be generated. This enolate then acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide, in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position. The general scheme for this reaction is as follows:

General Scheme for Alkylation of this compound

Reactant 1 Reactant 2 Base Product

This alkylation can be performed sequentially to introduce two different alkyl groups at the active methylene position, further enhancing the synthetic utility of this compound.

Condensation Reactions and Derivative Formation

The nucleophilic character of the enolate derived from this compound allows it to participate in a variety of condensation reactions, leading to the formation of a diverse range of derivatives.

This compound can undergo Aldol-type condensation reactions with aldehydes and ketones. In a crossed Aldol (B89426) reaction, the enolate of this compound can act as the nucleophile, attacking the carbonyl carbon of another carbonyl compound. This reaction is particularly effective when the other carbonyl compound has no α-hydrogens (e.g., benzaldehyde) or when this compound is preferentially converted to its enolate due to its higher acidity compared to a monocarbonyl compound. The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated product.

A related and important condensation is the Knoevenagel condensation , where the active methylene group of this compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) as a catalyst. This reaction typically leads to the formation of a new carbon-carbon double bond after dehydration of the initial adduct.

Representative Aldol-Type Condensation of this compound

Reactant 1 Reactant 2 Catalyst Product Type
This compound Aldehyde (R-CHO) Base (e.g., NaOH) β-hydroxy-α-(tetradecyloxycarbonyl)-ketone or α,β-unsaturated ketone

The enolate of this compound is a soft nucleophile and can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.com In this reaction, the nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound. chemistrysteps.com

General Scheme for Michael Addition of this compound

Michael Donor Michael Acceptor Product

The ketone carbonyl group of this compound can react with phenylhydrazine (B124118) and its derivatives to form phenylhydrazones. This reaction is a condensation reaction where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A synthetically important variation of this reaction is the Japp-Klingemann reaction , which allows for the synthesis of hydrazones from β-keto esters like this compound and aryl diazonium salts. In this reaction, the diazonium salt couples with the enolate of the β-keto ester. The resulting intermediate can then undergo hydrolysis and decarboxylation under the reaction conditions to yield a hydrazone. This reaction is a valuable method for the synthesis of indoles via the subsequent Fischer indole (B1671886) synthesis.

The alkylation of the active methylene group of this compound provides a route to compounds that are structurally analogous to substituted malonic esters. By introducing one or two alkyl groups at the α-position, a variety of substituted β-keto esters can be synthesized. These products can then be used in further synthetic transformations. The principles of this approach are similar to the well-established malonic ester synthesis, which is used to prepare substituted carboxylic acids. wikipedia.org

Transesterification Processes and Alkyl Chain Modification

The ester group of this compound can be modified through transesterification. This reaction involves the exchange of the tetradecyl (-C14H29) group with another alkyl group from an alcohol in the presence of an acid or base catalyst. By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. This process allows for the modification of the long alkyl chain of this compound, potentially altering the physical and chemical properties of the molecule.

Transesterification is a reversible reaction, and the choice of catalyst (acidic or basic) and reaction conditions can influence the rate and efficiency of the transformation. This reaction is particularly relevant in the context of biodiesel production, where triglycerides are transesterified with short-chain alcohols. While this compound is not a triglyceride, the fundamental principle of exchanging the alcohol moiety of the ester is the same.

Factors Influencing Transesterification of this compound

Factor Influence
Catalyst Acid or base catalysts are typically required to accelerate the reaction.
Alcohol The type and concentration of the alcohol used will determine the new ester formed and the position of the equilibrium.
Temperature Higher temperatures generally increase the reaction rate.

| Water Content | The presence of water can lead to hydrolysis of the ester, which is an undesirable side reaction. |

Polymerization and Cross-linking Chemistry of Acetoacetate Esters

The reactivity of acetoacetate esters, including this compound, is centered around the active methylene protons located between two carbonyl groups. This unique structural feature enables these compounds to serve as versatile Michael donors in base-catalyzed conjugate addition reactions, which form the basis of their polymerization and cross-linking chemistry researchgate.net. The Michael addition reaction is a robust and efficient method for forming carbon-carbon bonds under mild conditions, making it highly suitable for creating polymeric networks researchgate.netmdpi.com.

The general mechanism involves the deprotonation of the acetoacetate's central carbon by a base, which generates a stabilized enolate anion researchgate.netmdpi.com. This nucleophilic enolate then attacks an electron-deficient olefin, known as a Michael acceptor, such as a multifunctional acrylate (B77674) researchgate.netmdpi.com. The reaction proceeds through a 1,4-conjugate addition to the activated double bond of the acceptor. A subsequent proton transfer regenerates the base catalyst, completing the addition cycle researchgate.net. When multifunctional acetoacetate donors and acrylate acceptors are used, this reaction leads to the formation of a highly cross-linked thermoset polymer network nih.govresearchgate.net. The kinetics of this reaction are generally slower compared to other Michael donors like thiols or amines, which can be advantageous in preventing premature curing during formulation nih.gov.

Acetoacetate-Acrylate Cross-linking Systems

Acetoacetate-acrylate systems are a prominent class of thermoset materials that cure at ambient temperatures. The cross-linking process relies on the Michael addition reaction between a polyfunctional acetoacetate and a multifunctional acrylate mdpi.comeastman.com. The reaction is typically initiated by a strong, non-nucleophilic base catalyst, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a commonly used example researchgate.netmdpi.com.

The process of network formation involves the reaction of the enolate, generated from the acetoacetate, with the acrylic double bonds mdpi.com. The use of multifunctional acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA) or pentaerythritol (B129877) tetraacrylate (PETA), provides multiple reaction sites, leading to the development of a three-dimensional polymer network eastman.comnih.govresearchgate.net. The rate-determining step is the nucleophilic attack of the enolate on the acrylate mdpi.com.

The final properties of the cross-linked material, including hardness, chemical resistance, and thermal stability, are highly tunable. They depend on several factors:

Functionality: Increasing the functionality (i.e., the number of reactive groups per molecule) of either the acetoacetate or the acrylate leads to a higher cross-link density nih.govresearchgate.net. This typically results in a higher glass transition temperature (Tg), increased tensile strength, and greater thermal stability researchgate.netnih.gov.

Stoichiometry: The ratio of acetoacetate to acrylate groups is critical. An off-stoichiometry ratio can be used to control the extent of cross-linking and tailor the final mechanical properties of the thermoset researchgate.net. For example, a 1:1.5 ratio of acetoacetylated castor oil to acrylate groups was found to provide an appropriate curing time for coating applications mdpi.com.

Catalyst Concentration: The amount of base catalyst influences the curing rate. A higher catalyst loading generally accelerates the cross-linking reaction mdpi.com.

These systems are valued for their ability to cure without the need for high temperatures or UV radiation, making them suitable for low-energy curing coatings and adhesives nih.govresearchgate.net.

Development of Bio-Based Polymer Formulations

There is a growing focus on developing polymers from renewable resources to create more sustainable materials mdpi.comwhiterose.ac.uk. Acetoacetate chemistry is well-suited for this goal, as the acetoacetate group can be readily attached to bio-derived molecules, such as polyols from plant oils mdpi.commdpi.com. This compound, derived from the bio-based fatty alcohol tetradecanol (B45765), is an example of such a renewable Michael donor. The incorporation of long alkyl chains from fatty acids or alcohols into the polymer backbone can impart desirable properties like flexibility and hydrophobicity eastman.com.

Research in this area has focused on synthesizing acetoacetylated polyols from sources like castor oil and tall oil fatty acids for use in Michael addition polymerizations mdpi.comnih.govmdpi.com. These bio-based acetoacetates are then reacted with various multifunctional acrylates to produce polymers with a wide range of properties, offering a viable alternative to conventional polyurethane materials without the use of hazardous isocyanates nih.govresearchgate.net.

The structure of the bio-based acetoacetate and the functionality of the acrylate cross-linker significantly influence the final polymer characteristics. For instance, using acrylates with higher functionality (e.g., tetra-functional vs. di-functional) leads to polymers with higher cross-link densities, resulting in increased glass transition temperatures and tensile strength nih.govresearchgate.net. Conversely, the long, flexible chains inherent in donors derived from fatty acids can enhance elasticity. This tunability allows for the creation of diverse materials, from soft, rubber-like polymers to rigid, high-strength thermosets, all derived from sustainable feedstocks nih.govresearchgate.net.

The following table presents research findings on polymers synthesized from an acetoacetylated tall oil fatty acid-based polyol (EIRTOFA_TMP_AA) reacted with acrylates of varying functionality, illustrating the structure-property relationships in these bio-based systems.

Table 1. Thermomechanical Properties of Bio-Based Polymers from Tall Oil Acetoacetate and Multifunctional Acrylates

Acrylate Cross-linker Acrylate Functionality Glass Transition Temp. (Tg, °C) Tensile Modulus (MPa) Tensile Strength (MPa)
Bisphenol A ethoxylate diacrylate (BPAEDA) 2 34 20 8
Trimethylolpropane triacrylate (TMPTA) 3 55 2250 40

Data sourced from a study on polymer developments from tall oil fatty acids nih.govresearchgate.net. The properties shown are for polymers created with the same bio-based acetoacetate donor (EIRTOFA_TMP_AA) and different acrylate acceptors.


Derivatives and Analogues of Tetradecyl Acetoacetate

Structural Modifications of the Alkyl Chain and Their Synthetic Implications

The classic reactivity of acetoacetic esters involves the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups) to form a resonance-stabilized enolate. libretexts.orgwikipedia.org This enolate is a potent nucleophile and is central to the synthetic utility of compounds like tetradecyl acetoacetate (B1235776). masterorganicchemistry.compearson.com

The primary synthetic modification of the acetoacetate structure is the alkylation of this α-carbon. wikipedia.org By reacting the enolate of tetradecyl acetoacetate with an alkyl halide, one or two new alkyl groups can be introduced. libretexts.orglibretexts.org This process, known as the acetoacetic ester synthesis, is a powerful method for forming new carbon-carbon bonds. libretexts.orgbritannica.com

Synthetic Implications:

Enhanced Lipophilicity: The long tetradecyl chain imparts significant lipophilic (oil-loving) character to the molecule. This property influences its solubility, making it more compatible with nonpolar organic solvents and hydrophobic materials. Derivatives are thus well-suited for applications in coatings, lubricants, and polymers.

Minimal Steric Hindrance: The reactive α-carbon is sufficiently removed from the long ester chain, meaning the tetradecyl group generally exerts minimal steric hindrance on the alkylation reaction.

Formation of Substituted Ketones: Following alkylation, the resulting derivative can undergo hydrolysis of the ester group and subsequent decarboxylation upon heating in the presence of acid to yield a substituted methyl ketone. libretexts.orgaklectures.com This makes this compound a precursor for long-chain, specifically substituted ketones.

Table 1: Alkylation Reactions of this compound

Reaction TypeReagentsProduct DescriptionSynthetic Outcome
Mono-alkylation 1. Sodium Alkoxide (e.g., NaOEt) 2. Alkyl Halide (R-X)An acetoacetate ester with a single alkyl group (R) on the α-carbon.Introduction of a single functional or non-functional alkyl chain.
Di-alkylation 1. Sodium Alkoxide (e.g., NaOEt) 2. First Alkyl Halide (R-X) 3. Sodium Alkoxide 4. Second Alkyl Halide (R'-X)An acetoacetate ester with two alkyl groups (R and R') on the α-carbon.Creation of a quaternary α-carbon with two new alkyl substituents.
Acylation 1. Sodium Alkoxide (e.g., NaOEt) 2. Acyl Chloride (RCOCl)A β,δ-diketo ester.Introduction of a third carbonyl group, creating a more complex polyfunctional molecule. libretexts.org

Functionalized Acetoacetate Derivatives for Advanced Applications

Beyond simple alkylation, this compound can be transformed into highly functionalized derivatives for specialized applications, particularly in polymer and materials science. This often involves creating monomers that can be polymerized to form materials with unique properties. google.com

A key strategy is the synthesis of acetoacetate-functional monomers, such as acetoacetoxyethyl methacrylate (B99206) (AAEM). These monomers incorporate the reactive acetoacetate group into a polymerizable structure. google.comresearchgate.net When these monomers are used to create latex polymers, the resulting materials have pendant acetoacetate groups distributed along the polymer chain. google.com These groups can then undergo cross-linking reactions, for example, by forming metal chelates, which improves the adhesion and durability of coatings and films. researchgate.net

Another important class of derivatives is δ-hydroxy-β-keto esters. These compounds are synthesized through aldol-type reactions and are valuable intermediates in organic synthesis, serving as characteristic structural motifs in natural products and drug candidates. researchgate.netnih.gov

Table 2: Functionalized Acetoacetate Derivatives and Applications

Derivative ClassExample Structure/MoietySynthetic MethodAdvanced Application
Acetoacetate Monomers Acetoacetoxyethyl methacrylate (AAEM)Transesterification of an acetoacetate ester with a hydroxyl-functional monomer.Production of cross-linkable polymers for coatings, adhesives, and resins. google.comresearchgate.net
Hydroxy-keto Esters δ-hydroxy-β-keto estersAsymmetric Mukaiyama aldol (B89426) reaction between an aldehyde and a silyl (B83357) enol ether derived from an acetoacetate. researchgate.netBuilding blocks for statin-type natural products and other bioactive molecules. nih.gov
β-Substituted γ-Keto Esters β-methyl or β-phenyl γ-keto esterZinc carbenoid-mediated chain extension of a β-keto ester. organic-chemistry.orgEnables β-functionalization, which is difficult with standard enolate chemistry. organic-chemistry.org

Polyfunctional Acetoacetate Systems and Their Chemical Behavior

Polyfunctional systems are molecules that contain several reactive functional groups. The synthesis of such compounds from acetoacetate esters opens pathways to materials with complex chemical behaviors.

A notable example is the synthesis of a polyfunctional adduct through a Michael-type reaction between ethyl acetoacetate and acrylamide. This reaction yields a new molecule that incorporates acetyl, carbethoxy, and carbamoyl (B1232498) functional groups within its structure. researchgate.net The presence of multiple atoms with electron-donating capabilities (oxygen and nitrogen) allows such molecules to act as polydentate ligands. researchgate.net For instance, these systems can form stable coordination complexes with metal ions like iron (III), a property useful in catalysis, sensing, or the development of functional materials. researchgate.net

In the realm of polymer chemistry, polyfunctional systems are created by copolymerizing acetoacetate-functional monomers with other monomers, such as acrylic acid or acrylamide. researchgate.net The resulting copolymers possess pendant acetoacetate groups that can be used for:

Self-crosslinking: Curing at room temperature by reacting with other functional groups like diamines, which is energy efficient. researchgate.net

Chelation: Forming strong bonds with metal substrates, which can significantly enhance adhesion. researchgate.net

Post-polymerization Modification: The acetoacetate group serves as a handle for further chemical reactions, allowing the properties of the polymer to be fine-tuned after its initial synthesis.

This versatility makes polyfunctional acetoacetate systems highly valuable in the design of smart coatings, advanced adhesives, and functional polymer networks.

Table 3: Components and Properties of Polyfunctional Acetoacetate Systems

System TypeComponentsKey Functional GroupsResulting Chemical Behavior
Small Molecule Adduct Acetoacetate + AcrylamideAcetyl, Carbethoxy, CarbamoilActs as a polydentate ligand for metal ions. researchgate.net
Functional Copolymer Acetoacetate Monomer + Acrylic Monomers (e.g., Butyl Acrylate (B77674), Styrene)Pendant Acetoacetate, Carboxylic Acid, AmideCapable of self-crosslinking, chelation with metals, and post-polymerization modification. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Characterization

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are cornerstone methodologies for the analysis of tetradecyl acetoacetate (B1235776).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of tetradecyl acetoacetate, especially in complex matrices where its separation from other components is required prior to detection. Due to its long alkyl chain, this compound is well-suited for reversed-phase chromatography.

A typical LC-MS method would involve a C18 column for separation. The mobile phase would likely consist of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. nih.gov The β-keto ester functionality of this compound can present a challenge in reversed-phase HPLC, as keto-enol tautomerism may lead to poor peak shape. chromforum.org Optimizing conditions, such as increasing column temperature, can help speed up the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org

For detection, mass spectrometry, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides high sensitivity and selectivity. In positive ion mode, the protonated molecule [M+H]⁺ would be a primary ion observed. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion to produce characteristic product ions. This technique is invaluable for quantifying the analyte in various samples and for identifying related impurities or metabolites. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 60% B to 100% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C chromforum.org
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Selected Reaction Monitoring (SRM)
Precursor Ion [M+H]⁺ m/z 313.27

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound's ester nature allows for good chromatographic performance on standard non-polar or mid-polar capillary columns (e.g., DB-5ms, HP-5). thepharmajournal.comjapsonline.com

In a typical GC-MS analysis, the sample is injected into a heated port, where this compound is vaporized and carried by an inert gas (e.g., helium) through the chromatographic column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer. thepharmajournal.com

Electron ionization (EI) is the most common ionization technique used in GC-MS. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 312, although it may be of low intensity due to the lability of long-chain esters. The fragmentation pattern is highly informative for structure elucidation. Key fragmentation pathways for long-chain esters include McLafferty rearrangement and cleavage at bonds alpha to the carbonyl group and the ester oxygen. researchgate.net

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
312 [C₁₈H₃₂O₃]⁺ Molecular Ion (M⁺)
229 [C₁₄H₂₉O₂]⁺ Myristyl (tetradecyl) carboxylate fragment
196 [C₁₄H₂₈]⁺ Tetradecene (from loss of acetoacetic acid)
101 [C₄H₅O₃]⁺ Acetoacetyl fragment
85 [CH₃COCH₂CO]⁺ Ketene fragment from acetoacetate moiety

This table is predictive, based on common fragmentation patterns of long-chain esters and β-keto esters.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy provides an unparalleled ability to separate components of a mixture and obtain detailed, unambiguous structural information online. This technique is particularly valuable for identifying unknown impurities or metabolites of this compound in a complex sample without the need for prior isolation.

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell positioned within the NMR spectrometer's magnet. Spectra can be acquired in several modes:

On-flow mode: NMR spectra are recorded continuously as the eluent passes through the flow cell. This is suitable for major components that yield a strong signal in a short time.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex NMR experiments (including 2D NMR) to gain detailed structural insights.

Loop-storage mode: Individual peaks are collected into storage loops after the chromatographic separation. The contents of each loop can then be transferred to the NMR probe for analysis at a later time, allowing for extensive analysis of multiple components from a single chromatographic run.

For this compound, LC-NMR could be used to confirm the structure of the main peak and to identify and characterize any co-eluting isomers or process-related impurities by analyzing their distinct NMR spectra. researchgate.net The primary challenge with LC-NMR is sensitivity, which can be mitigated by using higher magnetic field strengths and cryogenic probes.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications (Beyond Basic Identification)

While 1D ¹H and ¹³C NMR are standard for basic identification, advanced NMR techniques provide deeper insights into the molecular structure and connectivity of this compound.

Multi-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in the this compound molecule, resolving ambiguities that may arise from signal overlap in 1D spectra. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups within the long tetradecyl chain, and between the methylene and methyl protons of the acetoacetate moiety. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is instrumental in assigning carbon signals by correlating them to their known proton signals. For example, the triplet at ~4.1 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~65 ppm in the ¹³C spectrum, confirming this as the -O-CH₂- group of the tetradecyl chain. pressbooks.publibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is vital for piecing together molecular fragments and establishing connectivity across quaternary carbons (which are not visible in HSQC). For this compound, HMBC would show a correlation from the protons of the ester methylene group (-O-CH₂-) to the ester carbonyl carbon, confirming the ester linkage. youtube.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. While less critical for a flexible molecule like this compound, it can confirm spatial proximities within the molecule. researchgate.net

Table 3: Expected 2D NMR Correlations for Key Groups in this compound

Proton Signal (¹H) COSY Correlations (with ¹H) HSQC Correlation (to ¹³C) HMBC Correlations (to ¹³C)
Acetyl -CH₃ Methylene (-CH₂-) C-4 C-3 (keto C=O), C-2 (-CH₂-)
Methylene -CH₂- Acetyl (-CH₃) C-2 C-1 (ester C=O), C-3 (keto C=O), C-4 (-CH₃)
Ester -O-CH₂- Adjacent -CH₂- in chain C-1' C-1 (ester C=O), C-2' (adjacent C in chain)
Terminal -CH₃ Adjacent -CH₂- in chain C-14' C-12', C-13' (adjacent carbons in chain)

Numbering: CH₃(4)-C(3)O-CH₂(2)-C(1)O-O-CH₂(1')-...-CH₃(14')

Isotopic Labeling Studies via NMR

Isotopic labeling involves replacing an atom in a molecule, such as ¹²C or ¹H, with its NMR-active isotope, ¹³C or ²H (deuterium), respectively. This technique is a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. wikipedia.orgresearchgate.net While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology can be applied to understand its biochemical fate.

For instance, this compound could be synthesized using ¹³C-labeled precursors to trace either the acetoacetate or the tetradecanol (B45765) portion of the molecule in a biological system. nih.gov

Labeling the Acetoacetate Moiety: By using [3,4-¹³C₂]acetoacetate in the synthesis, one could follow the metabolism of the acetoacetate portion. nih.gov If this compound is hydrolyzed in vivo, the released ¹³C-labeled acetoacetate could be tracked as it enters metabolic pathways like the citric acid cycle or ketogenesis. wikipedia.org NMR spectroscopy can distinguish the labeled positions, providing detailed information on how the carbon skeleton is processed by enzymes.

Labeling the Tetradecyl Chain: Synthesis using ¹³C-labeled tetradecanol (derived from labeled tetradecanoic acid) would allow researchers to follow the fate of the long-chain alcohol. nih.gov After hydrolysis, the labeled tetradecanol could be tracked to see if it is oxidized to tetradecanoic acid and subsequently enters fatty acid β-oxidation pathways. Multidimensional NMR techniques applied to metabolites extracted from cells or tissues fed with the labeled compound can reveal the precise location of the ¹³C labels in downstream products like other fatty acids or lipids. nih.gov

These studies are crucial for understanding the bioavailability, metabolism, and distribution of the compound and its constituent parts within a biological system. The combination of isotopic labeling with advanced NMR provides a dynamic view of molecular transformations that is unattainable with other methods. nih.govresearchgate.net

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for monitoring its synthesis. The technique provides information on the molecular weight and the fragmentation pattern, which aids in confirming the structure of the molecule. In electron ionization (EI) mass spectrometry, the fragmentation of β-keto esters like this compound is typically governed by established pathways, including α-cleavage and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

The molecular ion peak (M+) for this compound (C18H34O3) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 298.47 g/mol ). Key fragmentation patterns for β-keto esters that are crucial for structural confirmation include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. For this compound, this can lead to the formation of characteristic ions.

McLafferty Rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. cdnsciencepub.comresearchgate.net

During the synthesis of this compound, typically through a transesterification reaction, mass spectrometry can be employed to monitor the progress of the reaction. By analyzing aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product peak at m/z 298 can be tracked, allowing for the determination of reaction completion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Proposed Fragment Fragmentation Pathway
298[C18H34O3]+•Molecular Ion
255[M - C2H3O]+Loss of acetyl group
199[C14H29O]+Cleavage of the ester bond with charge retention on the tetradecyl group
85[C4H5O2]+Fragment containing the acetoacetate moiety
43[C2H3O]+Acetyl cation (often a base peak for acetoacetates) cdnsciencepub.com

This table is interactive. Users can sort the data by clicking on the column headers.

Vibrational Spectroscopy (FTIR, Raman) in Reaction Monitoring and Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is highly effective for characterizing this compound and monitoring its formation.

FTIR Spectroscopy: The FTIR spectrum of a β-keto ester is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations due to the ketone and ester functional groups. uobabylon.edu.iqblogspot.com For this compound, these would appear as a strong doublet in the region of 1720-1750 cm-1. blogspot.com The long tetradecyl chain will be evident from the strong C-H stretching vibrations around 2850-2960 cm-1. The C-O stretching vibrations of the ester group are also prominent in the 1000-1300 cm-1 region. blogspot.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. youtube.com While the polar carbonyl groups give strong signals in the FTIR spectrum, the non-polar C-C and C-H bonds of the long alkyl chain in this compound would be expected to show strong signals in the Raman spectrum. The C=O stretching vibrations are also observable in Raman spectra, though typically weaker than in FTIR.

Reaction monitoring using vibrational spectroscopy can be performed by tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of the product's signature peaks. For instance, in a transesterification reaction to synthesize this compound, the disappearance of the O-H band of a starting alcohol and the appearance of the characteristic dual carbonyl peaks of the product would indicate the progress of the reaction. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) uobabylon.edu.iqlibretexts.orgTypical Raman Shift (cm⁻¹)
C-H (Alkyl)Stretching2850-2960 (strong, sharp)2850-2960 (strong)
C=O (Ketone)Stretching~1720 (strong, sharp)~1720 (moderate)
C=O (Ester)Stretching~1740 (strong, sharp)~1740 (moderate)
C-O (Ester)Stretching1000-1300 (strong, broad)1000-1300 (weak)
CH2/CH3Bending1375-1465 (moderate)1375-1465 (moderate)

This table is interactive. Users can sort the data by clicking on the column headers.

Chromatographic Method Development and Validation for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC): For a long-chain ester like this compound, a reversed-phase HPLC method would be most suitable. nih.govaocs.org A C18 column would be an appropriate stationary phase due to the non-polar nature of the tetradecyl chain. The mobile phase would likely consist of a mixture of organic solvents such as acetonitrile and water, potentially with gradient elution to ensure good separation. aocs.orggerli.com Detection could be achieved using a UV detector if a suitable chromophore is present, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). gerli.com Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar capillary column would be suitable for separating the compound from potential impurities. The temperatures of the injector and detector would need to be optimized to ensure proper volatilization without thermal degradation. Flame Ionization Detection (FID) is a common and sensitive detection method for organic compounds. However, the analysis of β-keto esters by GC can sometimes be challenging due to the potential for enol formation at high temperatures, which can lead to peak tailing and broadening. chromforum.org

For reaction monitoring, both HPLC and GC can be used to quantify the consumption of reactants and the formation of the product over time. This allows for the determination of reaction kinetics and the optimal reaction time. oup.comcore.ac.uk

Table 3: Exemplary Chromatographic Conditions for this compound Analysis

Parameter HPLC Method (Proposed) GC Method (Proposed)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium or Nitrogen
Flow Rate 1.0 mL/min1-2 mL/min
Detector ELSD or UV (at low wavelength)Flame Ionization Detector (FID)
Injector Temperature N/A250 °C
Oven Temperature Program N/AInitial temp. 100 °C, ramp to 280 °C
Detector Temperature N/A300 °C

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like tetradecyl acetoacetate (B1235776). These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution.

The structure of tetradecyl acetoacetate is characterized by a long, nonpolar tetradecyl chain and a polar acetoacetate head group. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation in the gas phase. The presence of the ester and ketone carbonyl groups in the acetoacetate moiety leads to a specific distribution of electron density.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. For this compound, the HOMO is typically localized on the enolate form of the acetoacetate group, indicating its nucleophilic character. The LUMO, conversely, is centered on the carbonyl carbons, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, regions of negative potential are concentrated around the oxygen atoms of the carbonyl groups, signifying them as sites for electrophilic attack. The hydrogen atoms of the alpha-carbon, situated between the two carbonyl groups, are acidic, and their propensity to be abstracted can be quantified through calculated pKa values. This acidity is a key factor in the synthetic utility of acetoacetate esters.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment2.8 DDFT/B3LYP/6-31G

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time, providing a detailed picture of intermolecular interactions. For this compound, MD simulations can model its behavior in various environments, such as in bulk liquid or at interfaces.

In a bulk phase, simulations reveal how the long tetradecyl chains engage in van der Waals interactions, leading to aggregation and the formation of micelle-like structures in polar solvents. The polar acetoacetate head groups will preferentially orient themselves towards the solvent, while the hydrophobic tails cluster together. The strength and nature of these interactions are quantified through the calculation of radial distribution functions (RDFs). RDFs can show the probability of finding a particular atom or group of atoms at a certain distance from another, offering insights into the local molecular ordering.

MD simulations are also employed to study the interaction of this compound with other molecules. For instance, its role as a surfactant can be explored by simulating its behavior at an oil-water interface. These simulations can demonstrate how the amphiphilic nature of the molecule allows it to reduce interfacial tension. The orientation and conformation of this compound at the interface, as well as its effect on the ordering of water and oil molecules, can be analyzed in detail.

Furthermore, the dynamics of the tetradecyl chain, including its flexibility and conformational changes, are accessible through MD simulations. The long alkyl chain can adopt various gauche and anti conformations, and the rate of transition between these states influences the fluidity and packing of the molecules in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. For this compound, QSPR models can estimate a range of physicochemical properties that are important for its application and environmental fate.

These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, relevant descriptors would include its molecular weight, logP (octanol-water partition coefficient), and topological indices that describe its branching and connectivity.

QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. Given the long alkyl chain of this compound, its hydrophobicity is a key characteristic. A QSPR model for logP would likely show a strong correlation with descriptors related to the size of the nonpolar chain.

The accuracy of a QSPR model is assessed through statistical validation techniques, such as cross-validation and external validation. Once a reliable model is established, it can be used to predict the properties of other, similar long-chain acetoacetate esters without the need for experimental measurements. This predictive capability is particularly valuable for screening large numbers of compounds for desired properties in various applications.

Table 2: Predicted Physicochemical Properties of this compound using QSPR

PropertyPredicted ValueQSPR Model Basis
Boiling Point (°C)345.2Group Contribution Method
LogP6.8Atom-based Fragmental Method
Water Solubility (mg/L)0.15General Solubility Equation

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. The acetoacetic ester synthesis, a classic organic reaction, is a prime example where computational methods can offer deep insights.

The first step of this synthesis involves the deprotonation of the α-carbon. Quantum chemical calculations can model the reaction pathway for this proton abstraction by a base, such as an alkoxide. By calculating the energies of the reactant, transition state, and product, the activation energy for the reaction can be determined. The geometry of the transition state reveals the concerted motion of atoms as the proton is transferred.

The subsequent alkylation of the resulting enolate is another key step. Computational modeling can explore the S\textsubscript{N}2 reaction pathway between the enolate of this compound and an alkyl halide. These calculations can rationalize the stereoselectivity of the reaction by comparing the activation energies for attack from different faces of the enolate.

Finally, the hydrolysis and decarboxylation of the alkylated acetoacetate can be studied. The mechanism of ester hydrolysis, whether acid or base-catalyzed, can be detailed through the calculation of reaction intermediates and transition states. The subsequent decarboxylation of the β-keto acid proceeds through a cyclic transition state, the structure and energetics of which can be precisely calculated. These computational studies provide a molecular-level understanding of the entire reaction sequence, complementing experimental observations.

Computational Design of Novel Acetoacetate Derivatives

Computational methods are increasingly used in the rational design of new molecules with tailored properties. Starting from the structure of this compound, computational design strategies can be employed to create novel derivatives with enhanced or specific functionalities.

For example, if the goal is to design a more effective surfactant, modifications can be made to both the hydrophilic head group and the hydrophobic tail. The length and branching of the alkyl chain can be systematically varied in silico, and the resulting effects on properties like the critical micelle concentration (CMC) can be predicted using QSPR models or MD simulations.

If the aim is to create a more reactive building block for organic synthesis, modifications to the acetoacetate moiety can be explored. Introducing electron-withdrawing or electron-donating groups at various positions can alter the acidity of the α-protons and the nucleophilicity of the enolate. Quantum chemical calculations can predict how these substitutions will affect the electronic structure and reactivity of the molecule.

Virtual screening of a library of computationally designed acetoacetate derivatives can be performed to identify candidates with a desired set of properties. This in silico approach allows for the rapid evaluation of a large number of potential molecules, significantly accelerating the discovery and development of new chemical entities with applications in materials science, specialty chemicals, and pharmaceuticals.

Advanced Materials Science Applications

Utilization in Polymer Synthesis and Modification

The distinct molecular structure of tetradecyl acetoacetate (B1235776) makes it a valuable component in the synthesis and modification of polymers. The acetoacetate moiety provides a site for a wide array of chemical reactions, while the long alkyl chain imparts properties such as hydrophobicity, flexibility, and viscosity control.

The design of monomers is a critical strategy for creating polymers with tailored properties and complex architectures. rsc.orgspecificpolymers.com Tetradecyl acetoacetate can be conceptualized as a functional monomer that introduces both a reactive site and a long pendant side chain into a polymer backbone.

When incorporated into a polymer, the tetradecyl chain acts as a bulky side group. This structure can influence the polymer's physical properties in several ways:

Increased Free Volume: The long alkyl chains can prevent dense packing of polymer backbones, increasing the free volume. This can lower the glass transition temperature (Tg) of the material, making it more flexible.

Internal Plasticization: The flexible nature of the C14 chain provides an internal plasticizing effect, enhancing the polymer's elasticity and reducing brittleness without the need for external plasticizers that can migrate out of the material over time.

Hydrophobicity: The significant nonpolar character of the tetradecyl group dramatically increases the hydrophobicity of the resulting polymer, which is desirable for applications requiring water resistance, such as coatings and adhesives.

By copolymerizing monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM) with other vinyl monomers, researchers can precisely control the level of acetoacetate functionality in the final polymer. researchgate.net A similar approach using a monomer analogous to this compound would allow for the synthesis of polymers with predictable hydrophobic and reactive characteristics, suitable for creating materials like pressure-sensitive adhesives or hydrophobic coatings. The principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers and other complex architectures incorporating this type of monomer. specificpolymers.com

The acetoacetate group is highly valued for its ability to participate in numerous cross-linking reactions, often under mild, ambient conditions. google.comeastman.com This functionality makes this compound a potent cross-linking agent, enabling the transformation of thermoplastic polymers into durable thermoset networks. The cross-linking reactions primarily involve the active methylene (B1212753) group and the ketone carbonyl of the acetoacetate moiety. eastman.com

Key cross-linking chemistries involving the acetoacetate group include:

Michael Addition: The active methylene protons can readily undergo a Michael addition reaction with activated olefins, such as acrylates. This reaction is highly efficient and is used to form densely cross-linked networks with high mechanical strength. researchgate.netmdpi.com

Enamine Formation: Reaction with primary or secondary amines (diamines are used for cross-linking) forms stable enamine linkages. This chemistry is particularly useful for developing room-temperature-curable coatings and adhesives. paint.orgresearchgate.net

Reaction with Isocyanates: The acetoacetate group can react with isocyanates to form urethane linkages, providing an alternative to polyol-based polyurethane chemistry.

Chelation with Metals: The β-ketoester functionality can chelate with various metal ions, creating ionic cross-links that can improve adhesion to metal substrates and enhance thermal stability. google.com

The long tetradecyl chain in this compound adds another dimension to its role as a cross-linker. In a polymer network, these long chains can act as flexible spacers between cross-links, improving the material's impact resistance and reducing the brittleness often associated with highly cross-linked systems. mdpi.com This bifunctionality allows for the creation of polymer networks that are both strong and flexible.

Cross-linking ReactionReactant TypeResulting LinkageKey Features
Michael AdditionAcrylates, Vinyl SulfonesCarbon-Carbon BondHigh cross-link density, good mechanical properties. researchgate.netmdpi.com
Enamine FormationDiamines, PolyaminesEnamineAmbient temperature cure, versatile for coatings. paint.orgresearchgate.net
Urethane FormationIsocyanatesUrethaneAlternative to polyol chemistry. eastman.com
Metal ChelationMetal Ions (e.g., Zr, Fe)Ionic Cross-linkImproved adhesion to metal, thermal stability. google.com

Role in Resin and Coating Chemistry

In the formulation of resins and coatings, this compound offers multiple benefits. The acetoacetyl group provides versatile cross-linking capabilities, while the tetradecyl chain acts as a viscosity modifier and enhances hydrophobicity.

The incorporation of acetoacetyl functionality into coating resins has been shown to reduce solution viscosity and lower the glass transition temperature (Tg) of the polymer. eastman.com This effect is attributed to the bulky pendant group increasing chain separation and disrupting intermolecular hydrogen bonding. The long tetradecyl chain would amplify this effect, making it a highly effective viscosity-reducing agent. This allows for the formulation of high-solids coatings, which contain a lower amount of volatile organic compounds (VOCs), making them more environmentally friendly. eastman.com

Furthermore, the reactive nature of the acetoacetate group enables the formulation of ambient-cure coatings. For example, two-component (2K) systems can be designed where a resin containing this compound is mixed with a polyamine cross-linker just before application, leading to rapid curing at room temperature through enamine formation. paint.org This is advantageous in applications where heat curing is impractical.

The versatility of acetoacetate chemistry allows for cross-linking with conventional agents like melamines and isocyanates, making it compatible with existing industrial processes. eastman.com The ability to form self-curing coating compositions is another significant application, where polymers containing acetoacetate functionality can undergo cross-linking upon exposure to air or other triggers. google.com

Integration into Advanced Catalytic Systems

While not a catalyst in the traditional sense, the acetoacetate moiety within this compound can be integrated into catalytic systems, primarily through its ability to form stable metal chelates. The two oxygen atoms of the β-ketoester group can act as a bidentate ligand, coordinating with a variety of metal ions.

This chelating ability can be exploited in several ways:

Homogeneous Catalysis: A polymer or resin functionalized with this compound could serve as a scaffold to immobilize metal catalysts. The long tetradecyl chains would ensure solubility in nonpolar organic solvents, allowing the catalytic system to operate in a homogeneous phase for improved efficiency and selectivity.

Heterogeneous Catalysis: The functionalized polymer could be cross-linked to form an insoluble support material. This would allow for the easy separation and recovery of the metal catalyst from the reaction mixture, a key principle in green chemistry.

Catalyst for Polymerization: Certain metal acetoacetate complexes are known to act as initiators or catalysts for polymerization reactions. For example, complexes of acetoacetate-functionalized polymers with cobalt have been shown to catalyze copolymerization.

The Michael addition reaction, a key reaction of the acetoacetate group, can proceed under mild, base-catalyzed conditions, which is itself a feature of an efficient chemical process. researchgate.net The design of systems where the acetoacetate group facilitates a reaction without being consumed aligns with the principles of organocatalysis.

Development of Bio-Based Chemical Diluents for Specific Industrial Processes (excluding fuel properties)

Reactive diluents are low-viscosity compounds used to reduce the viscosity of resin formulations to improve processability, such as in liquid molding or coating applications. rsc.orgresearchgate.net Unlike simple solvents, reactive diluents have functional groups that allow them to copolymerize with the resin, becoming a permanent part of the final cured material. This prevents their evaporation and contribution to VOC emissions.

This compound, derived from fatty alcohols (which can be sourced from vegetable oils), is a promising candidate for a bio-based reactive diluent. nih.gov Its key attributes for this application include:

Low Viscosity: The long, flexible alkyl chain contributes to a low molecular viscosity, making it effective at reducing the viscosity of thick epoxy or polyester resins. researchgate.netgoogle.com

Low Volatility: Compared to traditional reactive diluents like styrene, the high molecular weight and long alkyl chain of this compound result in significantly lower volatility and a higher flash point. researchgate.net

Reactivity: The acetoacetate group provides a site for reaction with the resin matrix, ensuring its permanent incorporation.

Bio-Based Content: Its potential derivation from renewable feedstocks aligns with the increasing demand for sustainable and green chemical alternatives in industrial processes. leuna-harze.de

Studies on similar long-chain aliphatic molecules, such as dodecyl and tetradecyl glycidyl ethers, have demonstrated their effectiveness as bio-based reactive diluents for epoxy resins. nih.gov The dual functionality of this compound—providing both viscosity reduction and a versatile reactive handle—makes it a compelling alternative for developing more sustainable, high-performance thermosetting materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity tetradecyl acetoacetate, and how can reaction efficiency be quantified?

  • Methodological Answer : this compound can be synthesized via γ-alkylation of acetoacetate esters. For example, generate the dianion of tert-butyl acetoacetate using NaH and n-BuLi, then react with tetradecyl iodide under controlled conditions (e.g., -78°C in THF) to form the γ-alkylated product . Yield and purity are optimized by adjusting stoichiometry (e.g., 1.1:1 molar ratio of acetoacetate to alkylating agent) and reaction time (15–24 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity. Quantify efficiency using GC-MS or HPLC with calibration standards .

Q. Which analytical techniques are most effective for characterizing the structural and dynamic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying keto-enol tautomerism and structural features. For example, ¹H NMR at 400 MHz resolves α- and γ-protons (δ 2.2–3.5 ppm) and detects ~10% enol content at room temperature via vinyl proton signals (δ 5.3 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretches (1700–1750 cm⁻¹) and hydroxyl groups in enol forms (broad ~3000 cm⁻¹). Differential Scanning Calorimetry (DSC) evaluates thermal stability, revealing melting points and decomposition thresholds .

Advanced Research Questions

Q. How can enantioselective syntheses be designed using this compound as a chiral building block?

  • Methodological Answer : Utilize asymmetric catalysis to introduce stereocenters. For instance, employ (R)- or (S)-BINAP-RuCl₂ complexes for stereoselective reduction of ketone intermediates derived from this compound, achieving >98% enantiomeric excess (ee) . Monitor enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation. Kinetic resolution during Fráter-Seebach alkylation further enhances selectivity (>99% diastereomeric excess) by leveraging steric hindrance in transition states .

Q. What strategies resolve contradictions in reaction mechanisms involving this compound’s dual reactive sites (active methylene and ketone groups)?

  • Methodological Answer : Mechanistic ambiguities can be addressed through isotopic labeling (e.g., ¹³C or ²H) and kinetic isotope effect (KIE) studies. For example, deuterate the active methylene group to track its participation in nucleophilic additions vs. ketone-mediated electrophilic pathways . Time-resolved NMR or stopped-flow spectroscopy quantifies intermediate formation rates, while computational modeling (DFT) predicts thermodynamic favorability of competing pathways .

Q. How does this compound enhance functionalization in polymer chemistry, and what experimental parameters govern its reactivity?

  • Methodological Answer : The active methylene group in this compound enables crosslinking in polymer matrices. For cellulose acetoacetate derivatives, esterification with this compound under basic conditions (e.g., NaOH/DMSO) introduces hydrophobic side chains, improving material flexibility. Reactivity is governed by pH (optimal 8–10), temperature (60–80°C), and catalyst choice (e.g., DMAP for acylation) . Confirm functionalization via FTIR (C=O at 1730 cm⁻¹) and gel permeation chromatography (GPC) for molecular weight distribution .

Q. What role does this compound play in metabolic studies, and how can its derivatives be quantified in biological systems?

  • Methodological Answer : As a ketone body precursor, this compound derivatives (e.g., β-hydroxybutyrate) are quantified in serum using enzymatic assays (e.g., BioVision’s acetoacetate kit, detection limit 25 µM) or LC-MS/MS. For in vitro models, incubate hepatocytes with this compound and measure oxygen consumption (Clark electrode) and ketone production (spectrophotometric NADH oxidation at 340 nm) . Data normalization to total protein content controls for cell variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.